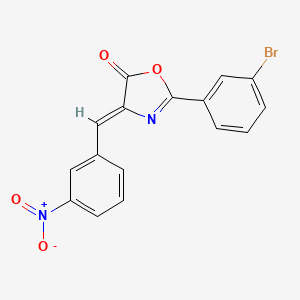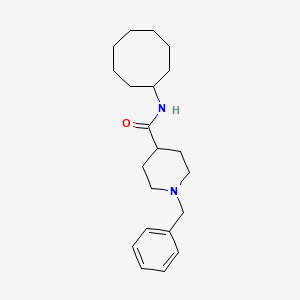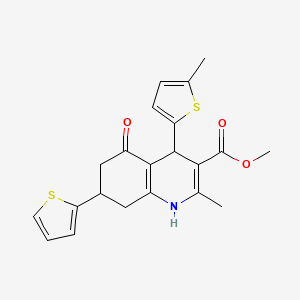![molecular formula C21H25ClO3 B5119307 4-allyl-1-[4-(2-chloro-4-methylphenoxy)butoxy]-2-methoxybenzene](/img/structure/B5119307.png)
4-allyl-1-[4-(2-chloro-4-methylphenoxy)butoxy]-2-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-allyl-1-[4-(2-chloro-4-methylphenoxy)butoxy]-2-methoxybenzene is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'ACMB' and is a member of the family of aryl ether compounds. The synthesis method of ACMB involves the reaction of 2-methoxyphenol with 2-chloro-4-methylphenol in the presence of sodium hydride, followed by the addition of allyl bromide and potassium carbonate.
作用機序
The mechanism of action of ACMB is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes involved in cancer cell growth and inflammation. ACMB has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. ACMB also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
ACMB has been shown to have several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. ACMB inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. ACMB also reduces inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, ACMB has been shown to protect neurons from oxidative stress and apoptosis, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
The advantages of ACMB for lab experiments include its high potency and specificity for various targets, as well as its low toxicity. ACMB also exhibits good solubility in various solvents, which makes it easy to work with in the lab. However, the limitations of ACMB include its limited availability and high cost, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions for research on ACMB, including the development of more efficient synthesis methods, the optimization of its therapeutic applications, and the investigation of its potential side effects. Additionally, further studies are needed to elucidate the mechanism of action of ACMB and to identify its molecular targets. The use of ACMB in combination with other drugs or therapies may also be explored to enhance its therapeutic efficacy.
合成法
The synthesis of ACMB involves several steps, starting with the reaction of 2-methoxyphenol with 2-chloro-4-methylphenol in the presence of sodium hydride. This reaction leads to the formation of a phenoxide intermediate, which is then reacted with allyl bromide and potassium carbonate to form the final product. The yield of ACMB can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent choice.
科学的研究の応用
ACMB has been studied extensively for its potential therapeutic applications in various fields, including cancer treatment, inflammation, and neuroprotection. In cancer treatment, ACMB has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. ACMB also exhibits anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, ACMB has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
1-[4-(2-chloro-4-methylphenoxy)butoxy]-2-methoxy-4-prop-2-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO3/c1-4-7-17-9-11-20(21(15-17)23-3)25-13-6-5-12-24-19-10-8-16(2)14-18(19)22/h4,8-11,14-15H,1,5-7,12-13H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHYSBFROVVECY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=C(C=C(C=C2)CC=C)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Allyl-1-[4-(2-chloro-4-methylphenoxy)butoxy]-2-methoxybenzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-diethyl-2-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5119228.png)
![N-1,3-benzothiazol-2-yl-3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5119229.png)
![2-(3-chlorophenyl)-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]acetamide](/img/structure/B5119239.png)
![N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5119241.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3-methylbenzamide](/img/structure/B5119242.png)
![4-fluoro-N-[(isobutylamino)carbonothioyl]benzamide](/img/structure/B5119249.png)
![ethyl 1-[4-(methylthio)benzyl]-3-piperidinecarboxylate](/img/structure/B5119270.png)
![N-(2-methoxyethyl)-3-[1-(3-thienylacetyl)-4-piperidinyl]propanamide](/img/structure/B5119274.png)

![4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5119300.png)

![2-ethyl-3,7-diphenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5119318.png)
![1-{1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5119326.png)
